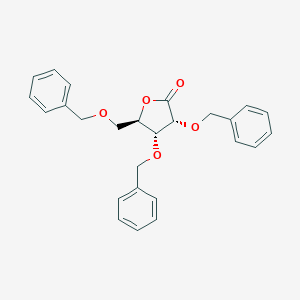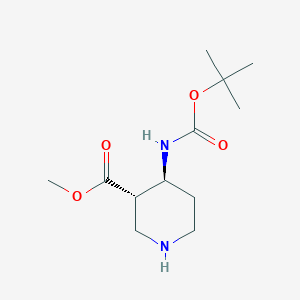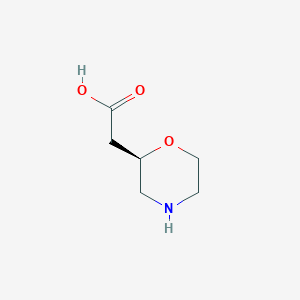
(R)-2-Morpholineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Morpholineacetic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Molecular Docking Studies
(R)-2-Morpholineacetic acid and its derivatives have been explored for their potential in drug discovery, particularly in the search for new antihypertensive agents. A study by Drapak et al. (2019) involved docking studies to identify promising antihypertensive agents among newly synthesized compounds containing the morpholine moiety. These compounds showed high affinity due to the formation of bonds between the oxygen atom of the morpholine cycle and the active site of the angiotensin-converting enzyme, highlighting the importance of the morpholine structure in drug-receptor interactions Drapak et al., 2019.
Intracellular pH Monitoring
Morpholine derivatives have been utilized in the development of fluorescent probes for biological applications. Dong et al. (2016) reported the synthesis of a lysosome-targeted fluorescent probe incorporating morpholine, which was effective in monitoring pH changes within living cells. This probe demonstrated the utility of morpholine structures in designing sensitive and selective tools for biological imaging and intracellular pH measurement Dong et al., 2016.
Antisense and Gene Expression Regulation
Morpholine rings are central to the structure of phosphorodiamidate morpholino oligomers (PMOs), which are used in antisense technologies to regulate gene expression. PMOs, due to their neutral charge and high binding affinity to RNA, can effectively block or modify the translation of specific mRNA sequences. This technology has been applied in various therapeutic areas, including genetic disorders and viral infections Lebleu et al., 2007.
GABA Receptor Research
Compounds related to this compound, such as 5,5-dimethylmorpholin-2-yl-phosphinic acids, have been identified as potent GABAB receptor antagonists. Research in this area contributes to understanding the function of GABAB receptors in the brain and their role in neurological and psychiatric disorders. This knowledge is crucial for the development of new therapeutic agents targeting these receptors Ong et al., 1998.
Synthesis of Bioactive Molecules
Morpholine derivatives, including this compound, are key intermediates in the synthesis of various bioactive molecules. For example, enantioselective synthesis methods have been developed to produce morpholine-2-carboxylic acids, which are valuable in creating pharmaceuticals such as reboxetine analogs. These methodologies highlight the versatility of morpholine derivatives in medicinal chemistry and drug design Fish et al., 2009.
Eigenschaften
IUPAC Name |
2-[(2R)-morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXRVFSIAWFMA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363788 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257854-97-9 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)


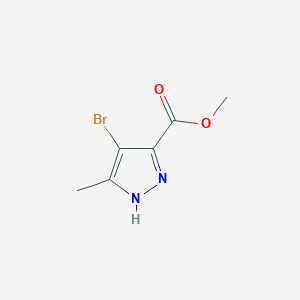
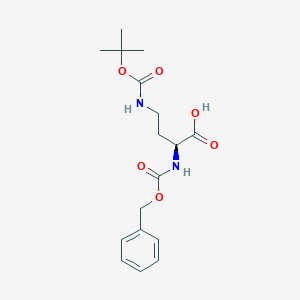
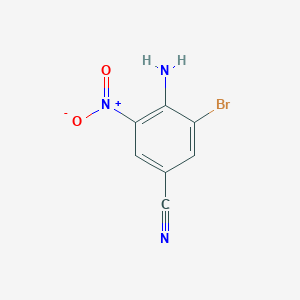
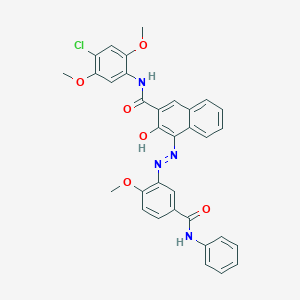
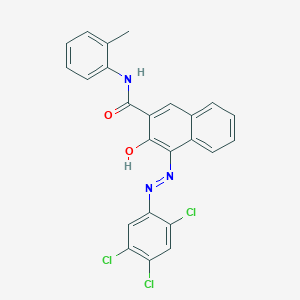
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
